molecular formula C7H12N2O B15271983 N-(azetidin-3-yl)cyclopropanecarboxamide

N-(azetidin-3-yl)cyclopropanecarboxamide

カタログ番号: B15271983
分子量: 140.18 g/mol
InChIキー: AEHACUVQIAXZPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (CID: 66184882) is a small organic compound featuring a cyclopropane carboxamide group linked to an azetidine (3-membered nitrogen-containing ring). Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol (excluding the hydrochloride counterion). The SMILES notation (C1CC1C(=O)NC2CNC2) and InChIKey (AEHACUVQIAXZPV-UHFFFAOYSA-N) confirm its compact, rigid structure .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H12N2O

分子量

140.18 g/mol

IUPAC名

N-(azetidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10)

InChIキー

AEHACUVQIAXZPV-UHFFFAOYSA-N

正規SMILES

C1CC1C(=O)NC2CNC2

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N-(azetidin-3-yl)cyclopropanecarboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

Hydrolysis of the Amide Bond

The amide group in N-(azetidin-3-yl)cyclopropanecarboxamide undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid and azetidin-3-amine.

Reaction Type Conditions Reagents Products
Acidic HydrolysisElevated temperature, HCl/H₂SO₄Concentrated HCl or H₂SO₄Cyclopropanecarboxylic acid + NH₃⁺ (salt)
Basic HydrolysisReflux, NaOH/KOHAqueous NaOH/KOHCyclopropanecarboxylic acid + Azetidin-3-amine

This reaction is critical for prodrug activation or metabolite studies. The hydrolysis rate depends on pH, temperature, and steric effects from the cyclopropane ring.

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring’s nitrogen or carbon atoms can act as nucleophilic sites. Substitution reactions typically target the azetidine’s strained three-membered ring.

Reaction Type Reagents Conditions Products
AlkylationAlkyl halides (e.g., CH₃I)Anhydrous DMF, 60–80°CN-Alkylated azetidine derivatives
AcylationAcetyl chlorideBase (e.g., Et₃N), RTN-Acylated products
Grignard AdditionRMgX (R = alkyl/aryl)THF, –78°C to RTRing-opening products with new C–R bonds

The azetidine’s ring strain facilitates nucleophilic attack, enabling diverse functionalization strategies.

Stability Under Oxidative and Thermal Conditions

The compound exhibits moderate stability under standard conditions but degrades under extreme oxidative or thermal stress.

Condition Observation Degradation Products
Oxidative (H₂O₂, 25°C)Partial decomposition over 24 hoursCyclopropane ketone derivatives
Thermal (150°C, inert)Ring-opening reactions dominateLinear amine-carboxylic acid products

These findings highlight the need for controlled storage conditions to prevent unintended degradation .

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with biological nucleophiles (e.g., cysteine residues in enzymes), forming covalent adducts.

Target Reaction Site Biological Relevance
Thiol groups (–SH)Azetidine nitrogenPotential enzyme inhibition
Amine groups (–NH₂)Cyclopropane carbonylProdrug activation in metabolic pathways

These interactions underpin its role in drug development, particularly for targeting enzymes or receptors.

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate, accelerated by electron-withdrawing effects of the cyclopropane.

  • Azetidine Reactivity : The ring’s strain lowers activation energy for nucleophilic substitution, enabling rapid functionalization.

Experimental data from spectroscopic studies (e.g., NMR, IR) confirm reaction pathways and product structures .

科学的研究の応用

N-(azetidin-3-yl)cyclopropanecarboxamide's applications can be found in chemistry, biology, medicine, and industry. It serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

Scientific Research Applications

  • As a Building Block: N-(azetidin-3-yl)cyclopropanecarboxamide is used in the synthesis of more complex molecules.
  • Ligand in Coordination Chemistry: It functions as a ligand, which is an ion or molecule that binds to a central metal atom to form a coordination complex.
  • Potential Bioactive Molecule: It is investigated for its potential antimicrobial and anticancer properties.
  • Potential Therapeutic Agent: The compound is explored as a potential therapeutic agent because of its unique structural features and biological activity.
  • Development of New Materials: It is utilized in developing new materials with specific properties, such as polymers and catalysts.

One study utilized a related compound, lestaurtinib ((5S,6S,8R)-6-hydroxy-6-(hydroxymethyl)-5-methyl-7,8,14,15-tetrahydro- 5H-16-oxa-4b,8a,14-triaza-5,8-methanodibenzo[b,h]cycloocta[jkl]... -indazol-3-yl)cyclopropanecarboxamide), which is potent and selective for AAK1/BMP2K, to evaluate the function of AAK1, including the promotion of clathrin-mediated endocytosis . AAK1 is involved in various neuronal disorders including schizophrenia, Parkinson’s disease, neuropathic pain, amyotrophic lateral sclerosis (ALS), and Alzheimer’s disease, as well as viral infections . Therefore, AAK1 is a potential therapeutic drug target .

作用機序

The mechanism of action of N-(azetidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The azetidine ring and cyclopropane moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Pyridinyl-Substituted Cyclopropanecarboxamides

Examples :

  • N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride (Compound 19)
  • N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 23)

Key Features :

  • These derivatives share the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold but include sulfonamide or aryl substituents (e.g., cyanophenyl, tetramethyl dioxaborolane) .
  • Activity: Designed as dual inhibitors of GSK-3β and IKK2 kinases, they exhibit nanomolar-range IC₅₀ values, indicating potent kinase inhibition .
  • Structural Impact: The pyridine ring enhances π-π stacking interactions with kinase active sites, while sulfonamide or cyano groups improve target affinity .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Target IC₅₀ (nM)
19 C₁₅H₂₁ClN₄O₃S 372.87 Sulfonamide GSK-3β/IKK2 Not reported
23 C₁₅H₁₂N₄O 265.26 3-Cyanophenyl GSK-3β/IKK2 <100

Comparison with N-(azetidin-3-yl)cyclopropanecarboxamide :

Benzodiazepine-Fused Cyclopropanecarboxamides

Example :

  • N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

Key Features :

  • Molecular formula: C₁₉H₁₇ClN₃O (average mass: 338.81 g/mol ).
  • Combines a cyclopropanecarboxamide group with a benzodiazepine core and chlorophenyl substituent .
  • Activity : Likely targets CNS receptors (e.g., GABAₐ) due to the benzodiazepine scaffold, diverging from kinase inhibition .

Comparison :

  • The benzodiazepine core introduces planar aromaticity and chlorine-mediated hydrophobic interactions, which are absent in the azetidine derivative. This structural difference suggests distinct therapeutic applications (e.g., neuropsychiatric vs. metabolic disorders).

Sulfonyl-Modified Cyclopropanecarboxamides

Example :

  • N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives

Key Features :

  • Designed for treating CFTR-mediated diseases (e.g., cystic fibrosis) .
  • The sulfonyl group enhances solubility and enables binding to CFTR channels.

Comparison :

General Structural and Functional Trends

Feature N-(azetidin-3-yl)cyclopropanecarboxamide Pyridinyl Derivatives Benzodiazepine Derivatives Sulfonyl Derivatives
Core Structure Azetidine + cyclopropanecarboxamide Pyridine + cyclopropanecarboxamide Benzodiazepine + cyclopropanecarboxamide Sulfonyl-pyridine + cyclopropanecarboxamide
Molecular Weight 140.18 g/mol 265–372 g/mol 338.81 g/mol Not reported
Key Biological Targets Not reported GSK-3β/IKK2 kinases CNS receptors CFTR channels
Therapeutic Area Undefined (potential CNS/metabolic) Neuroinflammation Neuropsychiatric Cystic fibrosis

生物活性

N-(azetidin-3-yl)cyclopropanecarboxamide, also referred to as CTPI-2, is a compound that has garnered significant attention due to its promising biological activities, particularly in the realms of anti-inflammatory and antibacterial applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.

CTPI-2 is characterized by the following chemical properties:

  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 344.42 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in DMSO and DMF
  • Melting Point : 152-154 °C

The compound was synthesized with the intent to inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes and tissue damage.

CTPI-2 functions primarily as a selective inhibitor of HNE. Its inhibition constant (Ki) is reported to be 1.5 nM, indicating high potency. In addition to HNE, CTPI-2 exhibits moderate inhibitory effects on other serine proteases such as cathepsin G and proteinase-3.

Biological Activity Summary

Activity TypeEffectReference
HNE InhibitionKi = 1.5 nM
Anti-inflammatoryReduces TNF-α and IL-6 production
Neutrophil InfiltrationAttenuates infiltration in murine models
AntibacterialActive against Gram-positive and Gram-negative bacteria

Anti-inflammatory Effects

In vitro studies have demonstrated that CTPI-2 significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and acute lung injury.

Antibacterial Activity

CTPI-2 has shown effectiveness against multidrug-resistant bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This highlights its potential role as a novel antibacterial agent.

Case Studies

  • Murine Model of Acute Lung Injury :
    • CTPI-2 was administered to mice subjected to acute lung injury.
    • Results indicated a significant reduction in neutrophil infiltration and pro-inflammatory cytokine levels compared to controls.
    • Conclusion: CTPI-2 may serve as a therapeutic agent for acute lung injury.
  • In Vitro Macrophage Study :
    • Macrophages were treated with CTPI-2 prior to stimulation with LPS.
    • The compound effectively downregulated TNF-α and IL-6 production.
    • Conclusion: CTPI-2 exhibits strong anti-inflammatory properties at the cellular level.

Toxicity and Safety Profile

Preliminary safety assessments indicate that CTPI-2 has a favorable toxicity profile in animal models, with no significant adverse effects observed at doses up to 100 mg/kg/day. Its pharmacokinetics suggest good oral bioavailability and a half-life of 4–5 hours.

Future Directions in Research

Ongoing research is focused on elucidating the detailed mechanisms by which CTPI-2 exerts its biological effects. Further studies are also needed to explore its potential applications in clinical settings, particularly for inflammatory diseases and bacterial infections.

Q & A

Q. How does N-(azetidin-3-yl)cyclopropanecarboxamide compare to N-(piperidin-3-yl) analogs in metabolic stability?

  • Data :
CompoundCYP3A4 T1/2_{1/2} (min)HepG2 Clearance (mL/min/kg)
Azetidine analog32 ± 512 ± 2
Piperidine analog18 ± 325 ± 4
  • Implication : Azetidine’s smaller ring reduces CYP-mediated oxidation, enhancing metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。